3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
activities . These compounds are likely to target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets in a specific manner, leading to the disruption of normal biological processes in the pathogens.
Biochemical Analysis
Biochemical Properties
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in cellular signaling and metabolism . Additionally, this compound can bind to other biomolecules, such as DNA and RNA, affecting their stability and function . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, thereby exerting a protective effect on cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also affects gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes . Additionally, it can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This compound can also be distributed throughout the body via the bloodstream, reaching different tissues and organs . The transport and distribution of this compound are critical for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . In these organelles, it can exert its effects on gene expression, enzyme activity, and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of carboxylic acid esters with arylamidoximes in the presence of a base such as potassium carbonate. This reaction can be carried out in a microwave oven without any solvent, resulting in shorter reaction times and good yields . Another method involves the use of acylhydrazide intermediates, which can react with cyanogen bromide or di(benzotriazol-1-yl)methanimine under dehydrative cyclization conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and catalytic reagents can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of scintillating materials and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond acceptor and its stability under various conditions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPOBDCBGHUPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of these 1,2,4-oxadiazole derivatives interesting for potential antimicrobial and antimalarial activity?
A1: The research focuses on combining a 1,2,4-oxadiazole ring with carbohydrazide residues. This molecular hybridization strategy aims to leverage the individual properties of both components to create compounds with enhanced biological activity. [] The 1,2,4-oxadiazole ring is a versatile pharmacophore found in various bioactive compounds, while carbohydrazides are known for their diverse biological activities, including antimicrobial and antimalarial properties. By combining these structures, researchers aim to create novel compounds with synergistic effects against these pathogens.
Q2: How did the researchers confirm the structure of these novel compounds?
A2: Researchers utilized a combination of experimental and computational techniques to confirm the structure of the synthesized compounds. They employed nuclear magnetic resonance (NMR) spectroscopy to obtain structural data. [] To further support the experimental findings, they performed ab initio calculations. These calculations provided additional insights into the electronic structure and geometry of the molecules, corroborating the NMR data and strengthening the overall structural characterization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.